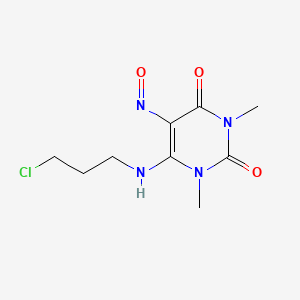
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil is a chemical compound belonging to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group attached to an amine group. This compound has a molecular formula of C9H13ClN4O3 and a molecular weight of 260.68 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil typically involves the reaction of 1,3-dimethyluracil with nitrosating agents in the presence of a chloropropylamine derivative. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the nitroso group.
Substitution: The chloropropylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved in its action depend on the specific biological context and the targets it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil include other nitrosamines and uracil derivatives, such as:
- This compound
- 1,3-Dimethyluracil
- N-Nitroso-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the properties of nitrosamines and uracil derivatives. This combination allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Propiedades
Fórmula molecular |
C9H13ClN4O3 |
|---|---|
Peso molecular |
260.68 g/mol |
Nombre IUPAC |
6-(3-chloropropylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13ClN4O3/c1-13-7(11-5-3-4-10)6(12-17)8(15)14(2)9(13)16/h11H,3-5H2,1-2H3 |
Clave InChI |
AQVVLEGHPOJNLS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)N=O)NCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


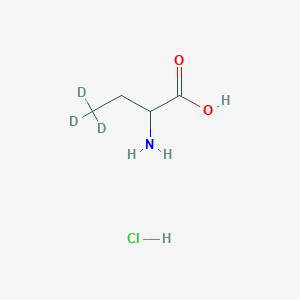
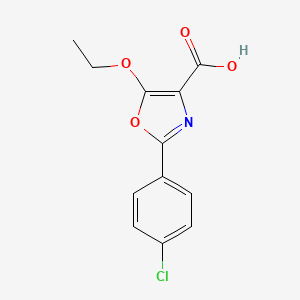
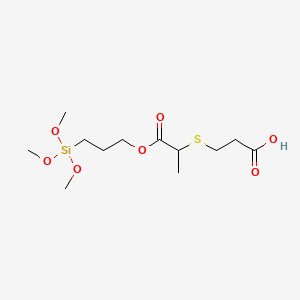

![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)

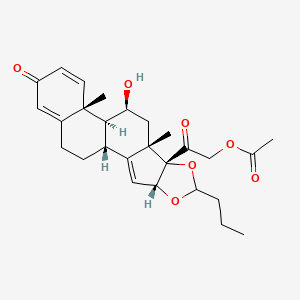
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)

![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
